molecular formula C11H9NO B1584201 4-Phenoxypyridine CAS No. 4783-86-2

4-Phenoxypyridine

Cat. No.: B1584201
CAS No.: 4783-86-2
M. Wt: 171.19 g/mol
InChI Key: OATKXQIGHQXTDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 4-phenoxypyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines . Another study reported the synthesis of 4-phenoxy-pyridine/pyrimidine derivatives as potent dual VEGFR-2/c-Met inhibitors .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenyl ring via an oxygen atom . The structure is considered a bioisostere of diaryl ethers .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound has been used as a starting material in the synthesis of various derivatives .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±13.0 °C at 760 mmHg, and a flash point of 100.6±10.1 °C . It has two freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Herbicidal Activities

  • Herbicidal Potential : Studies on phenoxypyridines, including 4-phenoxypyridine derivatives, show that some phenoxypyridines exhibit high potentials as useful herbicides. For example, 2-(4-Nitrophenoxy)-3,5-dichloropyridine demonstrated particularly promising herbicidal activity. This indicates that while most 3- and 4-phenoxypyridines showed no remarkable herbicidal effects, some 2-phenoxypyridines have shown high efficacy in this area (Fujikawa et al., 1970).

Cancer Therapy

  • Cancer Cell Inhibition : Small molecules such as this compound derivatives have remarkable inhibitory activity against c-Met enzymatic activity and the proliferation of cancer cell lines. These molecules, due to their relationship between structure and biological activity, may have significant potential for clinical pharmaceutical use against various types of cancer caused by c-Met activity (Daoui et al., 2022).

Pesticide Development

  • Active Scaffold in Pesticides : Phenoxypyridine, including variants such as this compound, has been identified as an active scaffold widely introduced into bioactive molecules for pesticide development. These compounds have different properties from diaryl ethers and have been summarized for their bioactivities, structure-activity relationships, and mechanism (Liu et al., 2022).

Antitumor Agents

  • Antiproliferative Activity Against Cancer Cells : A series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds showed moderate to excellent potency, indicating their potential as antitumor agents (Duan et al., 2017).

Agricultural Applications

  • Protecting Crops from Pesticide Injury : Novel thiazole phenoxypyridine derivatives, including this compound variants, have been developed to protect maize from residual pesticide injury caused by certain herbicides. These compounds improve maize tolerance under toxicity stress and could potentially be developed as safeners for use in agriculture (Zhao et al., 2019).

Photosynthetic Electron Transport Inhibition

  • Inhibitors of Photosynthetic Electron Flow : Herbicidal halogen substituted 4-hydroxypyridines, similar in structure to this compound, inhibit photosynthetic electron flow in isolated thylakoid membranes. This group of compounds acts by interfering with the acceptor side of photosystem II (Trebst et al., 1985).

Mechanism of Action

Target of Action

4-Phenoxypyridine has been identified as a potent inhibitor of VEGFR-2 and c-Met . These are key targets in cancer therapy, as they play crucial roles in cell proliferation and survival. VEGFR-2 is a primary responder to vascular endothelial growth factor signals, mainly driving pathological angiogenesis. c-Met is a receptor tyrosine kinase that, when bound to its ligand, hepatocyte growth factor, regulates cellular processes including proliferation, survival, and motility .

Mode of Action

The interaction of this compound with its targets, VEGFR-2 and c-Met, results in the inhibition of these proteins . This inhibition disrupts the signaling pathways that they are involved in, leading to a decrease in the processes they regulate, such as cell proliferation and survival .

Biochemical Pathways

By inhibiting VEGFR-2 and c-Met, this compound affects several biochemical pathways. The primary pathways affected are those involved in cell proliferation and survival. Downstream effects of this inhibition can include reduced angiogenesis and decreased cell survival, which can lead to a reduction in tumor growth .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted all play a role in its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting VEGFR-2 and c-Met, this compound can reduce angiogenesis and cell survival, potentially leading to a decrease in tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsUnderstanding these factors is crucial for optimizing the use of this compound in a therapeutic context .

Future Directions

The phenoxypyridine structure has been widely used in the molecular structure of pesticides . The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed, and the structure-activity relationships and mechanism of compounds containing phenoxypyridine have been summarized . This may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

Biochemical Analysis

Biochemical Properties

4-Phenoxypyridine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the notable interactions is with the vascular endothelial growth factor receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase. Studies have shown that this compound derivatives can inhibit these receptors, leading to the suppression of angiogenesis and tumor growth . The compound’s ability to bind to these receptors and inhibit their activity highlights its potential as an anti-cancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer), this compound derivatives have demonstrated significant anti-proliferative activity . The compound influences cell function by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding sites of VEGFR-2 and c-Met, inhibiting their kinase activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Furthermore, this compound induces changes in gene expression that promote apoptosis and inhibit cell cycle progression, thereby exerting its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which can affect its pharmacokinetics and pharmacodynamics . These metabolic pathways play a crucial role in determining the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within target tissues are critical for its therapeutic effects. Understanding the transport mechanisms of this compound can aid in optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its biochemical properties and therapeutic potential.

Properties

IUPAC Name

4-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKXQIGHQXTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290343
Record name 4-phenoxypyridine
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-86-2
Record name 4-Phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4783-86-2
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Record name NSC 68195
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Record name 4783-86-2
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Record name 4-phenoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-phenoxy
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Synthesis routes and methods

Procedure details

Phenol (2.82 kg, 30.0 mol) was heated to 50° C. and 4-chloropyridine hydrochloride (1.5 kg, 10.0 mol) was added. The resulting solution was heated at 150° C. for 15 hours. The dark amber solution was cooled to 25° C. then poured into 3 M aqueous sodium hydroxide (16 L). The aqueous was extracted with dichloromethane (3×4 L). The combined organic was washed with 1 M sodium hydroxide (2×4 L), water (4 L), and brine (4 L) then dried over sodium sulfate and filtered. The solvent was removed under vacuum and the residual oil was dissolved in hexanes (6 L). The mixture was cooled to −60° C. with stirring and the resulting solid was collected by filtration and dried to give 1.1 kg of 4-phenoxypyridine (64% yield). mp 46-49° C. 1H NMR (300 MHz, CDCl3) δ 8.45 (dd, J=1.5, 8 Hz, 2H), 7.41 (dd, J=12, 12 Hz, 2H), 7.28 (dd, J=12, 1H), 7.06 (d, J=12 Hz, 2H), 6.84 (dd, J=1.5, 8 Hz, 2H).
Quantity
2.82 kg
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
16 L
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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